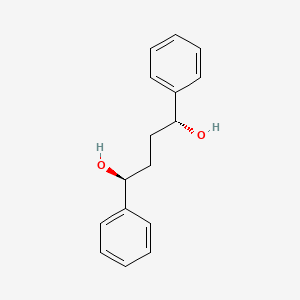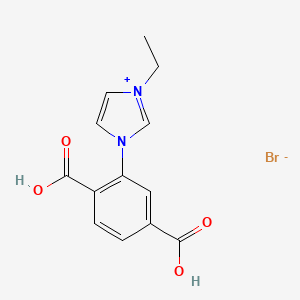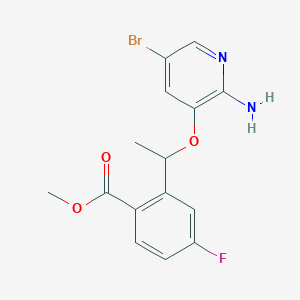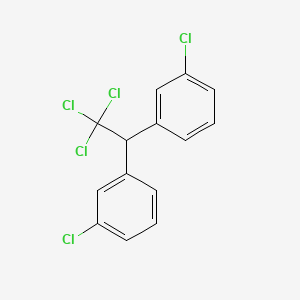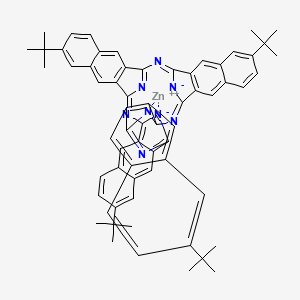
Zinc 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine is a complex organic compound with the molecular formula C64H56N8Zn. It is a derivative of naphthalocyanine, a class of compounds known for their intense coloration and photophysical properties. This compound is particularly notable for its stability and unique electronic properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zinc 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine typically involves the cyclotetramerization of 2,3-dicyanonaphthalene in the presence of zinc salts. The reaction is carried out under high-temperature conditions, often exceeding 200°C, in a solvent such as quinoline or 1-chloronaphthalene. The presence of tert-butyl groups at the peripheral positions enhances the solubility and prevents aggregation of the naphthalocyanine molecules .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to achieve high purity levels required for its applications in photonics and optoelectronics .
Análisis De Reacciones Químicas
Types of Reactions
Zinc 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which are useful in studying electron transfer processes.
Reduction: It can be reduced using reducing agents like sodium borohydride, leading to changes in its electronic properties.
Substitution: The tert-butyl groups can be substituted with other functional groups to modify its solubility and electronic characteristics.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of zinc naphthalocyanine dioxides, while reduction can yield zinc naphthalocyanine hydrides .
Aplicaciones Científicas De Investigación
Zinc 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine has a wide range of applications in scientific research:
Chemistry: It is used as a photosensitizer in photochemical reactions and as a catalyst in various organic transformations.
Biology: The compound’s photophysical properties make it useful in bioimaging and as a probe in fluorescence microscopy.
Mecanismo De Acción
The mechanism of action of Zinc 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine involves its ability to absorb light and undergo electronic transitions. Upon light absorption, the compound transitions from the ground state to an excited singlet state (S1). It can then undergo intersystem crossing to a triplet state (T1), which can interact with molecular oxygen to produce reactive oxygen species. These reactive species are responsible for the compound’s photodynamic effects in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- Copper (II) 2,3-naphthalocyanine
- Cobalt (II) 2,3-naphthalocyanine
- Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide)
- Nickel (II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine
Uniqueness
Zinc 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine is unique due to its high stability, solubility, and distinct photophysical properties. The presence of zinc in the central cavity and tert-butyl groups at the periphery enhances its electronic properties and prevents aggregation, making it more effective in applications like photodynamic therapy and organic electronics compared to its counterparts .
Propiedades
Fórmula molecular |
C64H56N8Zn |
|---|---|
Peso molecular |
1002.6 g/mol |
Nombre IUPAC |
zinc;8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene |
InChI |
InChI=1S/C64H56N8.Zn/c1-61(2,3)41-17-13-33-25-45-49(29-37(33)21-41)57-65-53(45)70-58-51-31-39-23-43(63(7,8)9)19-15-35(39)27-47(51)55(67-58)72-60-52-32-40-24-44(64(10,11)12)20-16-36(40)28-48(52)56(68-60)71-59-50-30-38-22-42(62(4,5)6)18-14-34(38)26-46(50)54(66-59)69-57;/h13-32H,1-12H3;/q-2;+2 |
Clave InChI |
QSAQNAXTLSXDAT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=CC3=C(C=C2C=C1)C4=NC5=NC(=NC6=C7C=C8C=C(C=CC8=CC7=C([N-]6)N=C9C1=C(C=C2C=CC(=CC2=C1)C(C)(C)C)C(=N9)N=C3[N-]4)C(C)(C)C)C1=C5C=C2C=C(C=CC2=C1)C(C)(C)C.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-3-(4-tert-butoxyphenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid](/img/structure/B12815351.png)
![N-(6,11-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)acetamide](/img/structure/B12815355.png)
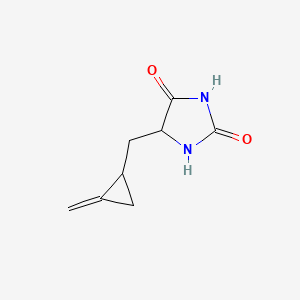
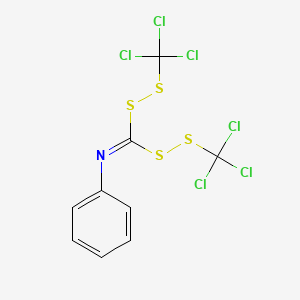
![2-Methyl-1H-benzo[d]imidazole-4,7-diamine](/img/structure/B12815376.png)

![Isonicotinic acid, 2-[2-[(alpha-methylphenethyl)carbamoyl]ethyl]hydrazide](/img/structure/B12815403.png)
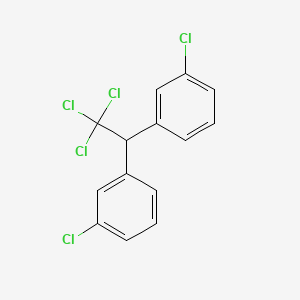
![3-(Bromomethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B12815413.png)
![N-Hydroxy-1H-benzo[d]imidazole-2-carbimidoyl chloride](/img/structure/B12815416.png)
